5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminopropyl group attached to the pyridine ring, along with a tert-butyl group. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-aminopyridine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the reductive amination of 2-pyridinecarboxaldehyde with 1-aminopropane in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is usually performed in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of 5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine.
1-Aminopropane: Another precursor used in the synthesis.
N-tert-Butylpyridin-2-amine: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both the aminopropyl and tert-butyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
5-(1-aminopropyl)-N-tert-butylpyridin-2-amine |
InChI |
InChI=1S/C12H21N3/c1-5-10(13)9-6-7-11(14-8-9)15-12(2,3)4/h6-8,10H,5,13H2,1-4H3,(H,14,15) |
InChI Key |
BXDYBZNKINEUEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)NC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.